R112
Overview
Description
R112, also known as tetrachloro-1,2-difluoroethane, is a chlorofluorocarbon compound with the chemical formula C2Cl4F2. It is a clear liquid or white solid at room temperature and is known for its stability and non-flammability. This compound has been used in various industrial applications, particularly as a refrigerant and a solvent.
Mechanism of Action
Target of Action
R112, a small-molecule drug candidate developed by Rigel Pharmaceuticals, primarily targets the role of immunoglobulin E (IgE) antibodies in the pathogenesis of allergic rhinitis . The compound specifically inhibits spleen tyrosine kinase (Syk), an enzyme involved in IgE signaling in mast cells .
Mode of Action
This compound acts as an ATP-competitive and reversible inhibitor of Syk . By inhibiting Syk, this compound prevents the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . This inhibition blocks multiple pathways of inflammation and relieves all symptoms of allergic rhinitis .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves IgE signaling in mast cells. Under normal conditions, IgE antibodies bind to allergens, triggering a cascade of reactions that lead to the release of inflammatory mediators from mast cells. By inhibiting Syk, this compound disrupts this pathway, preventing the release of these mediators and thereby alleviating the symptoms of allergic rhinitis .
Result of Action
This compound significantly reduces all symptoms of allergic rhinitis. It inhibits degranulation induced by anti-IgE cross-linking in mast cells and basophils, blocks leukotriene C4 production, and decreases cytokine levels in cultured human mast cells . These actions result in the relief of sneezing, nasal congestion, rhinorrhea (runny nose), and itching in the eyes, ears, nose, and throat .
Biochemical Analysis
Biochemical Properties
R112 interacts with various enzymes and proteins, primarily the spleen tyrosine kinase (Syk). It acts as an ATP-competitive inhibitor of Syk, a key enzyme involved in the IgE receptor signaling pathway in mast cells . This interaction is crucial in the biochemical reactions involving this compound.
Cellular Effects
This compound has significant effects on various types of cells, particularly mast cells and basophils . It inhibits degranulation induced by anti-IgE cross-linking in these cells, blocking the release of proinflammatory cytokines and other mediators . This influence of this compound on cell function impacts cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Syk enzyme. As an ATP-competitive inhibitor, this compound competes with ATP for binding to the active site of Syk, thereby inhibiting its activity . This inhibition is immediate and reversible, and it leads to a decrease in IgE-dependent degranulation and cytokine production in mast cells and basophils .
Temporal Effects in Laboratory Settings
It is known that the inhibition of Syk by this compound is immediate and reversible
Preparation Methods
Synthetic Routes and Reaction Conditions
R112 can be synthesized through the reaction of hydrogen fluoride with hexachloroethane or tetrachloroethane in the presence of an aluminum fluoride catalyst. The reaction is carried out at a temperature of approximately 400°C. The presence of additional metals such as iron, nickel, and chromium in the catalyst can increase the yield of the desired isomer to 98% .
Industrial Production Methods
In industrial settings, this compound is often produced as a mixture with other hydrochlorofluorocarbons. One common method involves the reaction of trichloroethylene with anhydrous hydrogen fluoride under the influence of an electric current. This process allows for the efficient production of this compound along with other related compounds .
Chemical Reactions Analysis
Types of Reactions
R112 undergoes several types of chemical reactions, including:
Substitution Reactions: this compound can react with various nucleophiles, leading to the substitution of chlorine or fluorine atoms.
Oxidation and Reduction Reactions: Although this compound is relatively stable, it can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, ammonia, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to induce these reactions.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with hydroxide ions can produce tetrachloro-1,2-difluoroethanol.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various chlorinated and fluorinated organic compounds.
Scientific Research Applications
R112 has several scientific research applications, including:
Chemistry: this compound is used as a solvent in various chemical reactions and as a reagent in the synthesis of other chlorofluorocarbon compounds.
Biology: this compound is utilized in biological studies to investigate the effects of chlorofluorocarbons on living organisms.
Medicine: Although not directly used in medicine, this compound serves as a model compound in the study of the environmental impact of chlorofluorocarbons on human health.
Comparison with Similar Compounds
Similar Compounds
Tetrachloro-1,2-difluoroethane (CFC-112a): An isomer of R112 with similar properties but different structural arrangement.
Trichlorotrifluoroethane (CFC-113): Another chlorofluorocarbon with similar applications but different chemical properties.
Dichlorodifluoromethane (CFC-12): A widely used refrigerant with similar stability and non-flammability.
Uniqueness of this compound
This compound stands out due to its high stability and non-flammability, making it suitable for a wide range of industrial applications. Its ability to inhibit spleen tyrosine kinase also makes it unique in the context of allergic rhinitis treatment, offering a novel mechanism of action compared to other chlorofluorocarbons .
Properties
IUPAC Name |
3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c17-14-9-18-16(20-11-4-2-6-13(23)8-11)21-15(14)19-10-3-1-5-12(22)7-10/h1-9,22-23H,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKGTSHBQZEFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575474-82-7 | |
Record name | R-112 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0575474827 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7W5AL9KHB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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